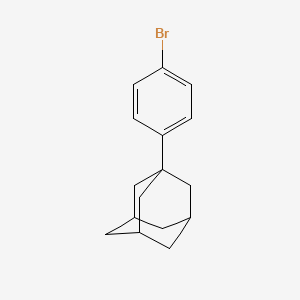

1-(4-Bromophenyl)adamantane

Overview

Description

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, adamantyl acetic acid was reduced to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)adamantane is characterized by a rigid cage moiety that protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .

Chemical Reactions Analysis

The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) and while many traditional methods have been applied for their synthesis, most rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .

Physical And Chemical Properties Analysis

1-(4-Bromophenyl)adamantane is a white solid with a faint odor. It is soluble in chloroform, benzene, and carbon tetrachloride. The molecular weight of the compound is 291.23 .

Scientific Research Applications

Crystallographic and Quantum Analysis

- Adamantane derivatives, including 1-(4-Bromophenyl)adamantane, have been studied for their crystal structures and quantum interactions. Noncovalent interactions in adamantane-1,3,4-thiadiazole hybrids were characterized using quantum theory, revealing the significance of hydrogen bonding and other interactions in stabilizing these structures (El-Emam et al., 2020).

Microporous Polymers Synthesis

- 1-(4-Bromophenyl)adamantane has been used to create microporous polymers. These polymers, synthesized through Friedel–Crafts reaction, demonstrate increased CO2 uptake, highlighting their potential in gas storage applications (Lim, Cha, & Chang, 2012).

Nanoporous Organic Frameworks

- Rigid units like 1,3,5,7-Tetrakis(4-bromophenyl)adamantane are used to create porous polymers with high surface area and thermal stability. These polymers are effective in gas storage, separation, and pollutant vapor adsorption, showcasing their diverse industrial applications (Yang & Guo, 2019).

Electron-Transfer Reactions in Synthesis

- 1-(4-Bromophenyl)adamantane derivatives are utilized in synthesizing dioxetanes and ketones. These reactions, induced by aminium salts, are crucial in understanding electron-transfer processes and their applications in organic synthesis (Lopez & Troisi, 1992).

Synthesis of Polysiloxane

- Novel polysiloxane derivatives with adamantyl moiety have been synthesized using 1,3-bis(4-bromophenyl)adamantane. These materials exhibit high thermal stability and solubility in organic solvents, suggesting their potential in high-performance polymer applications (Hattori et al., 2008).

Adamantane-Based Bisphenol Molecules

- Adamantane-based bisphenol molecules, including 1-(4-Bromophenyl)adamantane, form hydrogen-bonding networks, leading to molecular crystals with channels. This demonstrates their role in designing materials with specific molecular packing and properties (Tominaga, Masu, & Azumaya, 2011).

Safety and Hazards

Exposure to 1-(4-Bromophenyl)adamantane should be limited . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to ensure adequate ventilation during use . The compound has been assigned the signal word “Warning” and hazard statements H319-H413 .

Future Directions

The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name |

1-(4-bromophenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZDTZZRNNRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347793 | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)adamantane | |

CAS RN |

2245-43-4 | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)